
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenylamino group attached to the cyclohexenone ring. It is a versatile intermediate used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- typically involves the bromination of 2-Cyclohexen-1-one followed by the introduction of the phenylamino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process. Catalysts and additives may also be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenylamino group play crucial roles in the compound’s reactivity and binding affinity. The compound can undergo nucleophilic addition or substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: This compound lacks the bromine and phenylamino groups, making it less reactive in certain chemical reactions.
2-Cyclohexen-1-one, 3-ethoxy-5,5-dimethyl-: The presence of an ethoxy group instead of a bromine atom alters its reactivity and applications.
Uniqueness
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- is unique due to the presence of both bromine and phenylamino groups, which enhance its reactivity and versatility in chemical reactions.
Properties
CAS No. |
159423-68-4 |
|---|---|
Molecular Formula |
C14H16BrNO |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
3-anilino-2-bromo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16BrNO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
ZROIOTIKMZASHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
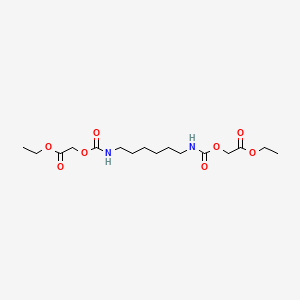
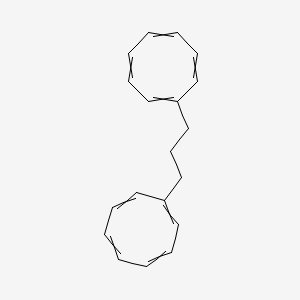
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
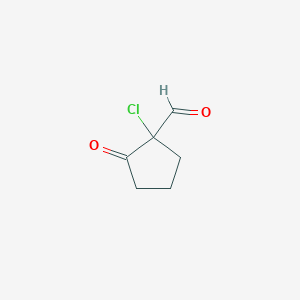
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
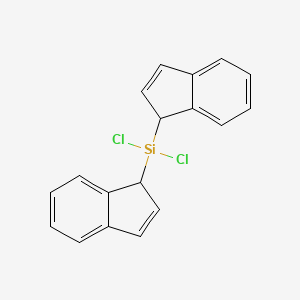
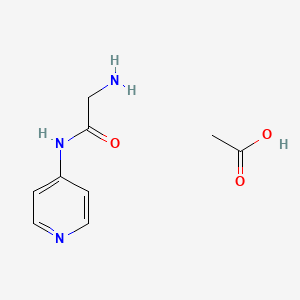
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)

![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
